4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
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Overview
Description
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a complex organic compound with a unique structure that includes a thiolane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the thiolane ring precursor, which is then functionalized with the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis process. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The thiolane ring and carboxylic acid group also contribute to the compound’s reactivity and ability to form stable complexes with various biological targets .
Comparison with Similar Compounds
Similar Compounds
- **4-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid
- **4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid
- **4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is unique due to its combination of a thiolane ring, a carboxylic acid group, and a Boc-protected amine. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C10H17NO6S |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-7-5-18(15,16)4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
QFSLXNDTEGBDDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)CC1C(=O)O |
Origin of Product |
United States |
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